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The table below summarizes the key quantitative data for MS049:

Parameter Details

Primary
Targets

PRMT4 (CARM1) & PRMT6 [1] [2]

Biochemical
IC₅₀

PRMT4: 34 nM; PRMT6: 43 nM [3] [4] [2]

Selectivity Selective over other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8), other
epigenetic modifiers (PKMTs, DNMTs, KDMs), and methyl reader proteins [1] [2] [5]

Cellular
Activity

Reduces H3R2me2a mark (IC₅₀ = 0.97 μM) and Med12 asymmetric dimethylation
(Med12me2a, IC₅₀ = 1.4 μM) in HEK293 cells [1]

Negative
Control

MS049N (an inactive analog for control experiments) [2] [6]

Experimental Protocols for Key Assays

The foundational research for MS049 involved several key experiments to establish its potency and

selectivity.
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1. Biochemical IC₅₀ Determination

Objective: To measure the concentration of MS049 that inhibits 50% of PRMT4 and PRMT6 activity
in a cell-free system.

Methodology: Experiments were performed using purified PRMT enzymes. The IC₅₀ values were
determined with the substrate and cofactor (SAM) concentrations set at their respective Km values for

each enzyme to ensure physiological relevance. All experiments were performed in triplicate [2].

2. Cellular Target Engagement (H3R2me2a Reduction)

Objective: To confirm that MS049 enters cells and inhibits its enzymatic targets, leading to a

measurable decrease in a specific histone methylation mark.
Methodology:

Cell Line: HEK293 cells [1] [3].
Culture Conditions: Grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and

streptomycin (100 μg/mL) [3].
Treatment: Cells were treated with MS049 at varying concentrations.

Readout: The levels of histone H3 asymmetrically dimethylated at arginine 2 (H3R2me2a) were
measured. This mark is a known target of PRMT6 [1] [2]. MS049 reduced this mark in a

concentration-dependent manner, with an IC₅₀ of 0.97 μM [1].

3. Cellular Target Engagement (Med12 Asymmetric Dimethylation)

Objective: To demonstrate inhibition of PRMT4 activity in a cellular context using a non-histone

substrate.
Methodology:

Cell Line: HEK293 cells [1].
Treatment: Cells were treated with MS049 at concentrations ranging from 0.1 to 100 μM for 72

hours [1].
Readout: The levels of asymmetrically dimethylated Med12 (Med12-Rme2a), a direct substrate

of PRMT4, were measured. MS049 treatment led to a concentration-dependent reduction, with
an IC₅₀ of 1.4 μM [1].

4. Selectivity Profiling

Objective: To confirm that MS049 does not significantly inhibit other epigenetic enzymes or reader
proteins.

Methodology: MS049 was tested against a broad panel of other PRMTs, protein lysine
methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), and

methyllysine/methylarginine reader proteins. It showed no appreciable inhibition or binding at tested
concentrations (e.g., 50 μM for methyltransferases, 10 μM for demethylases) [3] [2].
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Research Context and Signaling Pathways

MS049 inhibits PRMT4 and PRMT6, which methylate arginine residues on various substrates. This

methylation alters cellular processes, and dysregulation is linked to cancers. The diagram below illustrates

the logical relationship between MS049's action and its observed experimental outcomes.
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MS049 mechanism and experimental outcomes.

Application as a Chemical Probe

MS049 is a valuable tool for understanding the overlapping and distinct biological functions of PRMT4 and

PRMT6 in health and disease [2]. When using MS049 in experiments, it is considered best practice to use

the available negative control compound, MS049N, to account for potential off-target effects [2] [6]. It is
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important to note that, based on the current search results, no in vivo or clinical data for MS049 has been

reported [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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